1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the phenylpropanone moiety. Common reagents used in these steps include fluorinating agents, spirocyclization catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of fluorinated and sulfur-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the spirocyclic structure could provide rigidity and selectivity in binding.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-6-azaspiro[2.5]octan-5-one
Uniqueness
Compared to similar compounds, 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one stands out due to the presence of the phenylpropanone moiety and the methylthio group. These functional groups may confer additional biological activity and chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NOS/c1-22-14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVSGRBBWJVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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